4-Bromo-2-cyclobutoxy-1-methoxybenzene
Description
4-Bromo-2-cyclobutoxy-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at the 4-position, a methoxy group at the 1-position, and a cyclobutoxy group at the 2-position. The cyclobutoxy moiety (-O-cyclobutyl) introduces steric and electronic effects distinct from linear or bulkier cyclic ether substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the cyclobutane ring’s conformational rigidity may influence biological activity or material properties .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-methoxybenzene |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-6-5-8(12)7-11(10)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
ARRLCVZJOAXSDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-Bromo-2-cyclobutoxy-1-methoxybenzene to other brominated methoxybenzene derivatives are critical for understanding its reactivity, applications, and physicochemical properties. Below is a comparative analysis of key analogs:
Structural Analogs and Substituent Variations
*Molecular weight calculated based on inferred formula.
Physicochemical Properties
- This contrasts with the benzyloxy group, which, while bulky, offers flexibility due to the benzyl ring’s rotation .
- Solubility: Cyclobutoxy’s non-polar cyclic structure may reduce water solubility compared to ethoxy or methoxy derivatives, aligning with trends observed in lipophilicity studies .
- Thermal Stability : The strained cyclobutane ring could lower thermal stability relative to unstrained ethers like ethoxy, though specific data are lacking in the evidence.
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